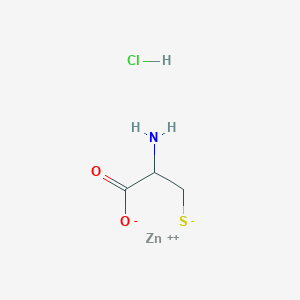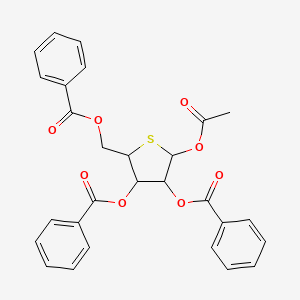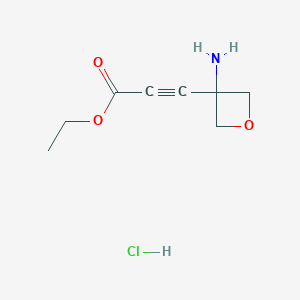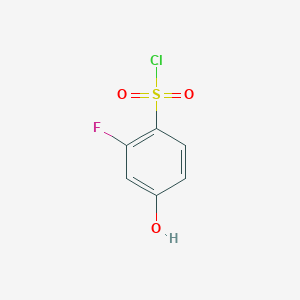![molecular formula C18H15BrO3 B12286248 10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its bromine substitution and multiple hydroxyl groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol typically involves the bromination of a precursor compound, such as 8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol. The bromination reaction can be carried out using bromine in an organic solvent like carbon tetrachloride under reflux conditions . The reaction is monitored until the desired level of bromination is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the parent hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the parent hydrocarbon. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological macromolecules, such as DNA, are studied to understand its potential mutagenic or carcinogenic effects.
Medicine: Research into its potential therapeutic applications, including anticancer properties, is ongoing.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol involves its interaction with molecular targets such as DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The metabolic activation of this compound involves the formation of reactive intermediates that can bind covalently to DNA, causing structural damage and disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A similar polycyclic aromatic hydrocarbon with hydroxyl groups and a different substitution pattern.
10,10’-Dibromo-9,9’-bianthracene: Another brominated polycyclic aromatic compound with different structural features.
Uniqueness
10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol is unique due to its specific bromine substitution and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15BrO3 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol |
InChI |
InChI=1S/C18H15BrO3/c19-15-16(20)14-8-12-10(7-13(14)17(21)18(15)22)6-5-9-3-1-2-4-11(9)12/h1-8,15-18,20-22H |
InChI Key |
UOQQJNGFRDWILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12286185.png)
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)
![3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12286191.png)
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)
![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
